

# Application Note: Quantitative Analysis of 2-Chloro-5-(hydroxymethyl)phenol

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## Compound of Interest

Compound Name: 2-Chloro-5-(hydroxymethyl)phenol

CAS No.: 1261598-26-8

Cat. No.: B1429075

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## Introduction & Chemical Context

**2-Chloro-5-(hydroxymethyl)phenol** is a bifunctional intermediate often encountered in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Structurally, it possesses an ionizable phenolic hydroxyl group (

) and a neutral primary benzylic alcohol.[1]

Why Quantification Matters:

- **Process Control:** It serves as a critical quality attribute (CQA) in monitoring the chlorination or reduction steps of precursor molecules.[1]
- **Impurity Profiling:** As a benzyl alcohol derivative, it carries potential reactivity that may lead to the formation of genotoxic alkylating agents (e.g., if reacted with halides), necessitating trace-level quantification.[1]

## Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.[1]

Property	Value (Est.)	Analytical Implication
LogP	1.4 – 1.7	Moderately polar.[1] Retains well on C18 but requires low organic start.[1]
pKa (Phenol)	~8.5	Critical: Mobile phase pH must be < 6.5 (ideally < 3.[1]0) to keep the phenol protonated and prevent peak tailing/retention shifts.[1]
UV Max	~280 nm	Phenolic absorption band; suitable for standard UV detection.[1]
Solubility	High in MeOH/ACN	Diluents should match the mobile phase organic ratio to prevent peak distortion.[1]

## Protocol A: HPLC-UV (Routine Assay & Purity)

Scope: Quality control of raw materials, reaction monitoring, and API assay (>0.1% w/w).

### Chromatographic Conditions

- System: HPLC with Diode Array Detector (DAD) or VWD.
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.[1]
  - Why: End-capping reduces silanol interactions with the phenolic hydroxyl, sharpening peak shape.[1]
- Mobile Phase A: 0.1% Phosphoric Acid ( ) in Water (pH ~2.0).[1][2]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]

- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: 280 nm (Reference 360 nm).[1]
- Injection Volume: 10 µL.

## Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Initial Hold (Equilibration)
2.0	10	Isocratic hold to elute very polar salts
12.0	60	Linear Gradient (Elution of Analyte)
15.0	90	Wash Step
17.0	90	Wash Hold
17.1	10	Re-equilibration
22.0	10	End of Run

## Standard Preparation

- Stock Solution (1.0 mg/mL): Dissolve 10 mg of reference standard in 10 mL of Methanol.
- Working Standard (50 µg/mL): Dilute Stock 1:20 with Mobile Phase A:B (90:10).
  - Expert Tip: Always match the diluent to the starting gradient conditions to avoid "solvent effect" peak splitting.[1]

## Protocol B: LC-MS/MS (Trace Impurity Analysis)

Scope: Genotoxic impurity screening or bioanalysis in plasma (< 1 ppm).[1]

## Mass Spectrometry Settings

Phenols ionize efficiently in Negative Electrospray Ionization (ESI-) mode.[1]

- Source: ESI Negative.[1]
- Precursor Ion:m/z 157.0 [M-H]<sup>-</sup> (for <sup>35</sup>Cl isotope).[1]
- Confirming Ion:m/z 159.0 [M-H]<sup>-</sup> (for <sup>37</sup>Cl isotope, ~32% abundance).[1]

MRM Transitions:

- Quantifier: 157.0  
121.0 (Loss of HCl, characteristic of chlorophenols).[1]
- Qualifier: 157.0  
129.0 (Loss of CO, typical phenol fragmentation).[1]

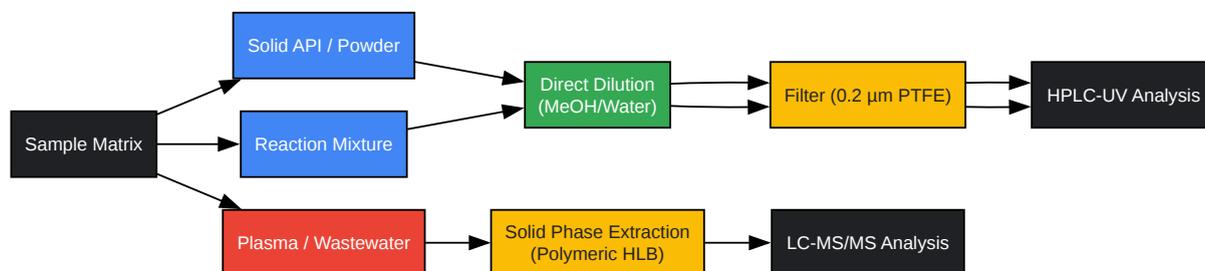
## Chromatographic Conditions (LC-MS Compatible)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]
- Mobile Phase B: Acetonitrile.[1][4]
- Flow Rate: 0.3 mL/min.[1]

## Sample Preparation Protocols

### Workflow Logic Diagram

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation method based on the matrix type.



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Caption: Decision tree for sample preparation workflows based on matrix complexity and sensitivity requirements.

## Solid Phase Extraction (SPE) for Complex Matrices

For trace analysis in wastewater or plasma, SPE is required to remove interferences.[1]

- Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.[1]
- Conditioning: 2 mL Methanol followed by 2 mL Water (pH 2).
- Loading: Load sample (acidified to pH 2 with to ensure phenol is protonated).
- Washing: 2 mL 5% Methanol in Water.
- Elution: 2 mL 100% Acetonitrile.
- Reconstitution: Evaporate to dryness under and reconstitute in Mobile Phase.

## Method Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy," the following criteria must be met during validation:

Parameter	Acceptance Criteria	Experimental Note
Specificity	Resolution ( ) > 2.0	Verify separation from precursor (e.g., 3-chlorophenol) and degradation products.
Linearity		Range: 80% to 120% of target concentration.[1]
Accuracy	98.0% – 102.0%	Spike recovery at 3 levels (Low, Mid, High).[1]
Precision	RSD < 2.0%	Repeatability (n=6 injections). [1]
LOD/LOQ	S/N > 3 (LOD), > 10 (LOQ)	Critical for impurity methods.

## Expert Troubleshooting & Tips

- Peak Tailing:
  - Cause: Interaction between the phenolic -OH and residual silanols on the silica support.[1]
  - Fix: Ensure Mobile Phase pH is acidic (pH 2-3).[1] If tailing persists, switch to a "Polar Embedded" column (e.g., Zorbax Bonus-RP) which shields silanols.[1]
- Sample Instability:
  - Cause: Benzyl alcohols can oxidize to aldehydes (benzaldehydes) or acids upon prolonged exposure to air/light.[1]
  - Fix: Store stock solutions in amber vials at 4°C. Analyze within 24 hours.
- Carryover:
  - Cause: Chlorinated phenols are "sticky" (lipophilic).[1]
  - Fix: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.[1]

## References

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